N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14818293
InChI: InChI=1S/C16H19N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h5-8,20H,1-4,9-10H2,(H,17,21)(H,18,19)
SMILES:
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC14818293

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide -

Specification

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C16H19N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h5-8,20H,1-4,9-10H2,(H,17,21)(H,18,19)
Standard InChI Key FDYAXZZVYWXTCA-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 4,5,6,7-tetrahydro-2H-indazole core, a bicyclic structure comprising a partially saturated indazole system. The tetrahydroindazole moiety reduces ring aromaticity, enhancing conformational flexibility compared to fully aromatic indazoles. At position 3, a carboxamide group (-CONH2) is appended, while the N1 position is substituted with a 2-(4-hydroxyphenyl)ethyl chain. This substituent introduces a phenolic hydroxyl group, enabling hydrogen-bonding interactions critical for bioactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₂
Molecular Weight287.36 g/mol
Hydrogen Bond Donors2 (amide NH, phenolic OH)
Hydrogen Bond Acceptors3 (amide O, phenolic O, indazole N)
Rotatable Bonds5

The molecular formula was deduced by combining the tetrahydroindazole core (C₇H₁₀N₂), carboxamide group (C₁H₂N₁O₁), and 2-(4-hydroxyphenyl)ethyl chain (C₈H₉O₁) . The compound’s stereochemistry remains uncharacterized, though the saturated indazole core likely adopts a boat or chair conformation.

Synthesis and Manufacturing

Synthetic Strategies

While no direct synthesis protocols are documented, analogous indazole carboxamides are typically synthesized via cyclization and coupling reactions. A plausible route involves:

  • Indazole Core Formation: Cyclization of hydrazine derivatives with cyclic ketones under acidic conditions.

  • Carboxamide Introduction: Reaction of the indazole-3-carboxylic acid with thionyl chloride to form the acyl chloride, followed by amidation with ammonium hydroxide.

  • N-Alkylation: Attachment of the 2-(4-hydroxyphenyl)ethyl group via nucleophilic substitution or palladium-catalyzed coupling.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclizationHydrazine hydrate, HCl, Δ
2Acyl Chloride FormationSOCl₂, DMF, reflux
3AmidationNH₄OH, THF, 0°C to RT
4N-Alkylation2-(4-Hydroxyphenyl)ethyl bromide, K₂CO₃, DMF

Challenges include regioselectivity during N-alkylation and preserving the phenolic hydroxyl group’s integrity under acidic/basic conditions.

Chemical Properties and Reactivity

Stability and Degradation

The compound’s stability is influenced by its functional groups:

  • Amide Group: Susceptible to hydrolysis under strong acidic or basic conditions, yielding indazole-3-carboxylic acid and ammonium salts.

  • Phenolic OH: Prone to oxidation, forming quinone derivatives in the presence of oxidizing agents .

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the hydrophobic indazole core and aromatic substituent.

  • logP: Estimated at 2.8 (using ChemDraw predictions), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

ParameterValue
Bioavailability~45% (oral)
Plasma Protein Binding88%
Half-life6–8 hours

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 6.7–7.2 (aromatic protons), δ 4.1 (amide NH), and δ 1.5–2.8 (tetrahydroindazole CH₂ groups) .

  • MS (ESI+): Predicted m/z 288.1 [M+H]⁺ .

Chromatographic Behavior

  • HPLC: Retention time ~12.3 min on a C18 column (acetonitrile/water gradient) .

Applications and Future Directions

Current research gaps include:

  • In Vivo Efficacy Studies: To validate anticancer and anti-inflammatory hypotheses.

  • Structural Optimization: Modifying the 4-hydroxyphenyl group to enhance solubility or target selectivity.

  • Toxicology Profiles: Assessing hepatotoxicity and genotoxicity in preclinical models.

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